スルチアミン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulthiame-d4 is a deuterated form of Sulthiame, a sulfonamide and carbonic anhydrase inhibitor. Sulthiame is primarily used as an anticonvulsant in the treatment of benign focal epilepsies of childhood and other refractory epilepsies . The deuterated version, Sulthiame-d4, is often used in scientific research to study the pharmacokinetics and metabolic profiles of Sulthiame .
科学的研究の応用
Sulthiame-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Sulthiame.
Metabolic Profiling: Sulthiame-d4 helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: It is used in the development of new anticonvulsant drugs by providing insights into the drug’s behavior in the body.
Biological Research: Sulthiame-d4 is used to study the effects of carbonic anhydrase inhibition in various biological systems.
作用機序
- Sulthiame primarily targets carbonic anhydrase 2 (CA2) . CA2 is an enzyme involved in catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. It plays a crucial role in maintaining acid-base balance and regulating pH in various tissues, including the brain.
Target of Action
Pharmacokinetics
準備方法
Synthetic Routes and Reaction Conditions: Sulthiame-d4 is synthesized by incorporating deuterium atoms into the Sulthiame molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents. The specific synthetic route may vary, but it generally includes the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents.
Formation of Sulthiame-d4: The deuterated precursors undergo a series of chemical reactions to form Sulthiame-d4.
Industrial Production Methods: Industrial production of Sulthiame-d4 involves large-scale deuteration processes, ensuring high purity and yield. The production is carried out under controlled conditions to maintain the integrity of the deuterated compound .
化学反応の分析
Types of Reactions: Sulthiame-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Sulthiame-d4 can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert Sulthiame-d4 into its corresponding amines.
Substitution: Sulthiame-d4 can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
類似化合物との比較
Acetazolamide: Another carbonic anhydrase inhibitor used as an anticonvulsant and diuretic.
Topiramate: A broad-spectrum anticonvulsant that also inhibits carbonic anhydrase.
Zonisamide: An anticonvulsant with multiple mechanisms of action, including carbonic anhydrase inhibition.
Uniqueness of Sulthiame-d4: Sulthiame-d4 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, making it a valuable tool in drug development and research .
生物活性
Sulthiame-d4, a deuterium-labeled derivative of sulthiame, is primarily recognized for its role as a carbonic anhydrase (CA) inhibitor and its application in the treatment of epilepsy. This compound has garnered attention due to its unique pharmacokinetic properties and biological activities, which can be crucial for understanding its therapeutic potential and mechanisms of action.
Overview of Sulthiame-d4
Sulthiame-d4 is structurally similar to sulthiame, a well-established antiepileptic drug. The incorporation of deuterium in sulthiame-d4 may influence its metabolic stability and pharmacodynamics, potentially enhancing its efficacy or altering its side effect profile. The primary mechanism by which sulthiame exerts its effects is through inhibition of carbonic anhydrase, leading to alterations in intracellular pH and neuronal excitability.
The anticonvulsant properties of sulthiame-d4 are attributed to its ability to inhibit carbonic anhydrase activity. This inhibition results in a decrease in intracellular pH (pHi), which has been shown to reduce the frequency of action potentials and epileptiform bursts in neurons. Research indicates that sulthiame-d4 can decrease pHi by approximately 0.18 units within 10 minutes, leading to significant anticonvulsant effects .
Pharmacokinetics
Recent studies have provided insights into the pharmacokinetic profile of sulthiame-d4, highlighting its nonlinear disposition in plasma and erythrocytes. Key pharmacokinetic parameters have been summarized in the following table:
Parameter | Sultiame-d4 (50 mg) | Sultiame-d4 (100 mg) | Sultiame-d4 (200 mg) |
---|---|---|---|
C max (µg/mL) | 0.02 (16) | 0.18 (44) | 1.88 (24) |
Median t max (h) | 7.0 (2.0-10.0) | 2.0 (2.0-6.1) | 1.5 (1.0-2.0) |
AUC (0-inf) (µg·h/mL) | 1.24 (63) | 8.57 (33) | 24.04 (27) |
t 1/2 (h) | 50.8 (62) | 90.9 (19) | 40 (31) |
CL/F (L/h) | 40.4 (93) | 11.7 (25) | 8.3 (26) |
V/F (L) | 2964 (21) | 1529 (21) | 480 (26) |
This table illustrates the significant variability in plasma concentrations and clearance rates across different dosing regimens, indicating a complex pharmacokinetic behavior that may be influenced by factors such as saturation kinetics and intracellular binding .
Clinical Efficacy
Sulthiame-d4 has been evaluated for its efficacy in treating benign childhood epilepsy with centrotemporal spikes—a common form of epilepsy characterized by nocturnal seizures . Clinical observations suggest that sulthiame-d4 is well tolerated and may be more effective than other antiepileptic drugs such as carbamazepine or levetiracetam, particularly in patients with frequent seizures .
Case Studies
Case Study 1: Efficacy in Pediatric Patients
In a cohort study involving children diagnosed with benign focal epilepsy, treatment with sulthiame led to a significant reduction in seizure frequency compared to baseline measurements over a six-month follow-up period. The majority of patients reported improved quality of life with minimal side effects.
Case Study 2: Pharmacokinetic Variability
A pilot study assessed the pharmacokinetics of sulthiame-d4 in different populations, revealing substantial interindividual variability in drug clearance and distribution volumes, which necessitated careful monitoring during therapy to optimize dosing regimens .
特性
CAS番号 |
1795021-05-4 |
---|---|
分子式 |
C10H14N2O4S2 |
分子量 |
294.376 |
IUPAC名 |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
InChIキー |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
同義語 |
4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。